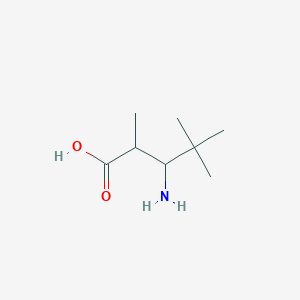

3-Amino-2,4,4-trimethylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-amino-2,4,4-trimethylpentanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(7(10)11)6(9)8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11) |

InChI Key |

DDNTYPPHLILCCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)(C)C)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2,4,4 Trimethylpentanoic Acid

Racemic Synthesis Approaches

The racemic synthesis of 3-Amino-2,4,4-trimethylpentanoic acid typically focuses on constructing the highly branched carbon skeleton first, followed by the introduction of the amino group. smolecule.com These methods provide the compound as a mixture of stereoisomers, which can be suitable for certain applications or serve as a starting point for resolution.

Strategic Disconnections and Precursor Selection

The core challenge in synthesizing this compound lies in the creation of the C2-C3 bond and the installation of the vicinal methyl and amino groups with the bulky tert-butyl group at the C4 position. Retrosynthetic analysis suggests several potential disconnections. A common strategy involves disconnecting the C-N bond, suggesting a late-stage amination of a suitable carboxylic acid precursor. Another approach is to form the C2-C3 bond, for instance, through a conjugate addition to an α,β-unsaturated precursor.

Key precursors for these strategies often include derivatives of pivalic acid (2,2-dimethylpropanoic acid) to introduce the tert-butyl group, and various propanoic acid synthons to build the main chain. The selection of precursors is dictated by the desired bond formations and the need to manage the steric bulk of the trimethylpentyl framework.

Key Reaction Sequences and Mechanistic Considerations

Several established synthetic methods for amino acids can be adapted for the racemic synthesis of this compound. smolecule.com These include:

Alkylation of Amino Acid Precursors: This approach involves the alkylation of a suitable amino acid synthon. However, the steric hindrance around the α- and β-positions of the target molecule makes direct alkylation challenging.

Reduction Reactions: The reduction of a precursor containing a nitro or cyano group at the C3 position can be a viable method to introduce the amino group. The challenge lies in the synthesis of the sterically hindered nitro- or cyano-substituted carboxylic acid precursor.

Multi-step Synthesis from Carboxylic Acids and Amines: A more common approach involves a multi-step sequence starting from simpler, commercially available building blocks. This could involve the formation of an enolate from a suitable ester, followed by reaction with an electrophile to build the carbon skeleton. The amino group can then be introduced via methods such as the Hofmann or Curtius rearrangement of a corresponding amide or acyl azide.

Mechanistically, these reactions must overcome the significant steric hindrance imposed by the tert-butyl and methyl groups. For instance, in alkylation reactions, the choice of a strong, non-nucleophilic base and a highly reactive electrophile is crucial. In rearrangement reactions, the migration of the alkyl group must proceed efficiently despite the steric crowding.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to achieving reasonable yields in the synthesis of this sterically congested molecule. Key parameters that are often fine-tuned include:

| Parameter | Considerations |

| Solvent | Aprotic, non-polar solvents are often preferred to minimize side reactions and enhance the reactivity of organometallic reagents. |

| Temperature | Low temperatures are typically employed in enolate formation and alkylation steps to improve selectivity and prevent decomposition. |

| Reagents | The choice of base, alkylating agent, and any additives is crucial to overcome steric hindrance and drive the reaction to completion. |

| Reaction Time | Due to steric hindrance, reaction times may need to be extended to ensure complete conversion. |

Careful optimization of these factors can lead to improved yields and purity of the final racemic product.

Stereoselective Synthesis of this compound

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to access specific stereoisomers of this compound is of significant interest. These approaches utilize chiral auxiliaries or asymmetric catalysis to control the formation of the new stereocenters.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of β-amino acids, chiral oxazolidinones and imidazolidinones have proven to be effective. nih.gov

In a typical approach, a chiral auxiliary is attached to a carboxylic acid precursor to form a chiral enolate. This enolate then reacts with an electrophile in a diastereoselective manner, controlled by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary provides the desired β-amino acid with high enantiomeric excess. The use of ephedrine-derived imidazolidin-2-ones, for instance, has been successful in the synthesis of highly substituted β-amino acid derivatives. nih.gov

| Chiral Auxiliary Type | General Application |

| Oxazolidinones | Diastereoselective alkylation of enolates. |

| Imidazolidinones | Improved access to complex β-amino acid derivatives. nih.gov |

| (R)- or (S)-α-phenylethylamine | Used as a chiral auxiliary in the synthesis of α-substituted-β-amino acids. |

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of the chiral product. While specific catalytic asymmetric syntheses for this compound are not extensively reported, general methods for the synthesis of β-amino acids can be considered.

For instance, the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals, catalyzed by a confined imidodiphosphorimidate (IDPi), has been developed for the synthesis of unprotected β2-amino acids. nih.gov This method allows for the formation of the C-N bond with high enantioselectivity. Adapting such a method to accommodate the steric bulk of the trimethylpentyl group would be a key challenge.

Another potential strategy is the use of transition metal catalysis. For example, the asymmetric hydrogenation of a suitable enamine or α,β-unsaturated precursor could establish the stereocenters at C2 and C3. The development of a catalyst system that can effectively control the stereochemistry in the presence of the bulky tert-butyl group is an active area of research.

Diastereoselective Synthetic Strategies

The synthesis of this compound, which contains two chiral centers at the C2 and C3 positions, necessitates a high degree of stereochemical control to isolate the desired diastereomer. Diastereoselective synthetic strategies are therefore paramount. General methodologies for the enantioselective synthesis of β-amino acids often rely on catalytic and enzymatic processes, the use of the "chiral pool," self-regeneration of stereogenic centers, and diastereoselective nucleophilic additions to prochiral double bonds. nih.gov

One prominent strategy involves the conjugate addition of a chiral amine to an appropriately substituted (E)-α,β-unsaturated ester. This asymmetric Michael addition reaction can establish the stereochemistry at the C3 position. Subsequent face-selective protonation of the resulting enolate intermediate can then set the stereocenter at the C2 position, yielding N-protected β-amino esters with high diastereoselectivity. researchgate.net The choice of chiral amine, solvent, and reaction conditions is crucial for maximizing the diastereomeric excess (d.e.).

Another powerful approach employs chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, glycine (B1666218) can be incorporated into a chiral Ni(II) complex, which then undergoes diastereoselective alkylation. mdpi.comnih.gov While this method is commonly applied to the synthesis of α-amino acids, the principle of using a recyclable chiral auxiliary to control the formation of a new stereocenter during C-C bond formation is directly applicable to the synthesis of complex β-amino acids like this compound.

The table below summarizes general diastereoselective strategies applicable to the synthesis of β-amino acids, which could be adapted for the target compound.

| Strategy | Key Principle | Typical Reagents/Catalysts | Stereocenter(s) Controlled |

| Asymmetric Michael Addition | Conjugate addition of a chiral nucleophile to an α,β-unsaturated ester. researchgate.net | Chiral lithium amides, organocatalysts. | C3 (addition), C2 (protonation). |

| Chiral Auxiliary Control | A covalently attached chiral group directs the approach of a reagent to a prochiral center. mdpi.comnih.gov | Evans oxazolidinones, Ni(II) Schiff base complexes. | C2 and/or C3 depending on the specific route. |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or β-enamido ester using a chiral catalyst. hilarispublisher.com | Chiral Rhodium or Ruthenium phosphine (B1218219) complexes. | C2 and C3. |

| Mannich-type Reactions | Reaction of an enolate with a chiral imine or in the presence of a chiral catalyst. organic-chemistry.org | Chiral organocatalysts, chiral Lewis acids. | C2 and C3. |

Control over Stereochemical Outcomes in Multi-step Syntheses

Maintaining stereochemical integrity throughout a multi-step synthesis is as critical as the initial diastereoselective step. The steric bulk imparted by the 4,4-dimethylpentyl (tert-butyl) group in this compound can influence the conformational preferences of intermediates, which in turn can affect the stereochemical outcome of subsequent reactions.

Key factors influencing stereochemical control include:

Reaction Conditions: Temperature, solvent, and the nature of the reagents can impact the transition state energies of competing diastereomeric pathways. For instance, chelation control using Lewis acids can lock the conformation of an intermediate, leading to a single stereochemical outcome.

Protecting Groups: The size and nature of the protecting groups on the amino and carboxyl functionalities can exert significant steric influence, directing the approach of reagents from the least hindered face of the molecule.

Substrate Control: The existing stereocenters in the molecule can direct the formation of new stereocenters. This is a fundamental principle in asymmetric synthesis, where the stereochemistry established in an early step dictates the outcome of later transformations.

Epimerization: The α-proton (at C2) of the carboxylic acid is susceptible to epimerization under basic or acidic conditions. Careful selection of reagents and reaction conditions is necessary to prevent the loss of stereochemical purity.

The following table outlines considerations for maintaining stereochemical control during synthesis.

| Factor | Influence on Stereochemistry | Mitigation/Control Strategy |

| Reaction Temperature | Lower temperatures often increase selectivity by favoring the transition state of lowest energy. | Conduct reactions at low temperatures (e.g., -78 °C). |

| Solvent Polarity | Can affect chelation and the solvation of transition states. | Optimize solvent for specific reactions (e.g., non-polar for steric control, coordinating for chelation control). |

| Base Strength | Strong bases can cause epimerization of the α-proton. | Use non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) or mild bases (e.g., DBU, DIPEA). |

| Protecting Group Size | Large protecting groups can block one face of the molecule, directing attack to the opposite face. | Select protecting groups (e.g., Boc, Fmoc, Trityl) strategically to influence stereochemical outcomes. |

Functional Group Interconversions and Derivatization for Synthetic Utility

The synthetic utility of this compound, particularly in fields like peptide synthesis, is contingent upon the selective modification of its amino and carboxyl groups. This requires robust strategies for protecting one group while the other is being chemically transformed.

Carboxyl Group Activation and Modification

The carboxyl group of an amino acid is generally unreactive towards nucleophiles. csbsju.edu For reactions such as amide bond formation (peptidic coupling), the carboxyl group must be activated to enhance its electrophilicity. This is typically achieved by converting the hydroxyl moiety into a better leaving group.

Common methods for carboxyl group activation include:

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (e.g., the amino group of another amino acid) to form the desired amide bond. csbsju.edu

Active Ester Formation: The carboxylic acid can be converted into an active ester (e.g., N-hydroxysuccinimide (NHS) ester or pentafluorophenyl (Pfp) ester). These esters are stable enough to be isolated but sufficiently reactive to undergo nucleophilic acyl substitution with an amine.

Acid Halide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate. This method is often too harsh for complex molecules like peptides due to potential side reactions. libretexts.org

Photoredox Catalysis: Modern methods have explored the use of visible light photoredox catalysis to activate carboxylic acids for radical-based conjugate additions, serving as a "traceless activation" strategy. nih.gov

| Activation Method | Reagent(s) | Reactive Intermediate | Key Features |

| Carbodiimide Coupling | EDCI, DCC | O-acylisourea | Widely used in peptide synthesis; byproducts can be an issue (e.g., DCU). csbsju.edu |

| Active Ester Formation | HOBt/DCC, HATU | Active Ester (e.g., OBt ester) | Minimizes racemization; often generated in situ. |

| Acyl Phosphate Formation | ATP (in biological systems) | Acyl Phosphate | High energy intermediate used by cells for amide synthesis. libretexts.org |

| Photoredox Activation | Ir or Ru photocatalyst | Acyl Radical (after decarboxylation) | Enables radical-based C-C bond formation. nih.gov |

Stereochemical Investigations of 3 Amino 2,4,4 Trimethylpentanoic Acid

Analysis of Chiral Centers and Stereoisomerism

3-Amino-2,4,4-trimethylpentanoic acid possesses two chiral centers, which are carbon atoms bonded to four different substituents. These are located at the C2 and C3 positions of the pentanoic acid backbone. The presence of two distinct stereocenters gives rise to a number of possible stereoisomers.

The carbon at the C2 position is chiral as it is attached to a hydrogen atom, a methyl group (-CH3), a carboxylic acid group (-COOH), and the rest of the carbon chain. The carbon at the C3 position is also a stereocenter, being bonded to a hydrogen atom, an amino group (-NH2), the C2 part of the chain, and the bulky 4,4-dimethylpropyl group.

The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, while the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between these pairs is diastereomeric.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| (2R, 3R) | R | R | Enantiomers |

| (2S, 3S) | S | S | |

| (2R, 3S) | R | S | Enantiomers |

| (2S, 3R) | S | R |

Conformational Analysis and Steric Hindrance Effects

The presence of bulky substituents, namely the methyl groups at C2 and C4 (a gem-dimethyl group), significantly influences the conformational flexibility of this compound. The tert-butyl group at the C4 position is particularly impactful due to its large size, which imposes considerable steric hindrance. fiveable.meresearchgate.net This steric bulk restricts rotation around the C3-C4 single bond, favoring conformations that minimize steric clashes between the substituents.

The most stable conformations will likely position the large tert-butyl group and the carboxylic acid group anti-periplanar to each other to minimize steric repulsion. The orientation of the amino group and the C2-methyl group will then be determined by a balance of minimizing steric hindrance and potentially forming intramolecular hydrogen bonds between the amino and carboxylic acid groups. The increased flexibility of the beta-amino acid backbone compared to alpha-amino acids allows for a wider range of conformations. numberanalytics.com

| Conformation around C2-C3 bond | Dihedral Angle (approx.) | Key Interactions | Relative Energy (qualitative) |

|---|---|---|---|

| Anti-periplanar | 180° | Minimized steric hindrance between large groups | Low |

| Gauche | 60° | Steric interactions between adjacent bulky groups | Moderate |

| Eclipsed | 0° | High torsional strain and steric repulsion | High |

The steric hindrance imparted by the trimethylpentyl group can significantly shield the amino and carboxylic acid functional groups, potentially reducing their accessibility for intermolecular interactions and chemical reactions. ontosight.ainumberanalytics.com

Influence of Stereochemistry on Molecular Interactions and Reactivity

The specific three-dimensional arrangement of the chiral centers in each stereoisomer of this compound will dictate its interactions with other chiral molecules, such as enzymes or receptors. numberanalytics.com Biological systems are often highly stereospecific, meaning that one enantiomer of a compound may exhibit a desired biological activity while the other may be inactive or even have undesirable effects. nih.govresearchgate.netresearchgate.net

The spatial orientation of the amino and carboxylic acid groups, as well as the hydrophobic methyl groups, creates a unique molecular surface for each stereoisomer. This will influence how the molecule can fit into a binding site and the types of non-covalent interactions it can form, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

The reactivity of the amino and carboxylic acid functional groups is also influenced by the stereochemistry and the significant steric hindrance. The bulky tert-butyl group can impede the approach of reagents to the reactive centers. fiveable.mecdnsciencepub.com For example, in a peptide synthesis reaction, the rate of amide bond formation could be significantly slower for this amino acid compared to less sterically hindered amino acids. The specific diastereomer may also exhibit different reaction rates due to the varying accessibility of the functional groups in their preferred conformations. For instance, in one diastereomer, the bulky groups might shield the amino group more effectively than in another, leading to differences in their nucleophilicity.

Applications of 3 Amino 2,4,4 Trimethylpentanoic Acid in Advanced Organic and Bioorganic Synthesis

Utilization as a Chiral Building Block in Complex Molecular Architectures

The inherent chirality and steric bulk of 3-Amino-2,4,4-trimethylpentanoic acid make it an exceptional chiral building block, or synthon, for the asymmetric synthesis of complex organic molecules. Its tert-butyl group can effectively direct the stereochemical outcome of reactions at adjacent centers, enabling the construction of intricate and well-defined three-dimensional structures. This stereodirecting effect is crucial in the synthesis of natural products and their analogues, where precise control over stereochemistry is often paramount for biological activity.

Integration into Peptidomimetic and Peptide Analogues

The incorporation of this compound into peptide chains is a powerful strategy for the development of peptidomimetics and peptide analogues with enhanced therapeutic potential. Its bulky side chain introduces significant conformational constraints, forcing the peptide backbone to adopt specific secondary structures, such as β-turns or helical folds. This ability to induce and stabilize well-defined conformations is of paramount importance in the design of molecules that can mimic the bioactive conformation of natural peptides, often leading to improved receptor binding affinity and selectivity.

Moreover, the non-proteinogenic nature of this compound confers increased resistance to enzymatic degradation by proteases. This enhanced metabolic stability is a critical attribute for peptide-based drug candidates, as it can lead to a longer in vivo half-life and improved pharmacokinetic properties. By strategically replacing natural amino acid residues with this constrained analogue, medicinal chemists can fine-tune the structural and biological properties of peptides to overcome the inherent limitations of native peptides as therapeutic agents.

The integration of this compound into peptide sequences is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be successfully employed for its incorporation. However, due to the steric hindrance of the tert-butyl group, optimization of coupling conditions is often necessary to ensure efficient peptide bond formation.

Key considerations for the successful SPPS of peptides containing this compound include the choice of coupling reagents and reaction times. More potent activating reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are often preferred over standard carbodiimide-based reagents to overcome the steric hindrance. Extended coupling times and double coupling cycles may also be employed to drive the reaction to completion and maximize the yield of the desired peptide. The selection of an appropriate solid support, such as a rink amide or Wang resin, depends on whether a C-terminal amide or carboxylic acid is desired.

Table 1: Optimized SPPS Coupling Conditions for this compound

| Parameter | Condition | Rationale |

| Protecting Group | Fmoc or Boc | Compatible with standard SPPS workflows. |

| Coupling Reagent | HATU, HCTU, or other high-potency uronium/phosphonium salts | Overcomes steric hindrance for efficient amide bond formation. |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Provides good salvation for both the resin and reagents. |

| Reaction Time | 2-4 hours (or longer) | Allows sufficient time for the sterically hindered coupling to proceed. |

| Coupling Cycles | Single or Double | Double coupling can improve yields for particularly difficult couplings. |

The compatibility of this compound with SPPS makes it an ideal building block for the generation of combinatorial peptide and peptidomimetic libraries. By employing split-and-pool synthesis strategies, large and diverse libraries of compounds can be rapidly synthesized, with each bead of the solid support carrying a unique molecular entity. These libraries can then be screened against biological targets to identify lead compounds with desired activities.

The rigid conformational constraints imposed by the this compound scaffold can significantly enhance the quality of combinatorial libraries. By reducing the conformational flexibility of the library members, the entropic penalty upon binding to a target is minimized, potentially leading to higher binding affinities. Furthermore, the well-defined spatial orientation of the appended functionalities can facilitate the identification of key pharmacophoric elements responsible for biological activity.

Table 2: Example of a Combinatorial Library Design Incorporating this compound

| Position 1 | Position 2 | Position 3 | Position 4 |

| Alanine | This compound | Valine | Arginine |

| Glycine (B1666218) | This compound | Leucine | Lysine |

| Phenylalanine | This compound | Isoleucine | Histidine |

| ... (diverse amino acids) | This compound | ... (diverse amino acids) | ... (diverse amino acids) |

Role in Structure-Activity Relationship (SAR) Studies of Bioactive Compounds

The systematic replacement of amino acid residues in a bioactive peptide with this compound is a powerful strategy in structure-activity relationship (SAR) studies. By observing the effect of this substitution on biological activity, researchers can gain valuable insights into the conformational requirements for receptor binding and the importance of specific side-chain interactions.

If the substitution with this compound leads to an increase in activity, it may suggest that a constrained conformation is preferred for binding. Conversely, a decrease in activity could indicate that the bulky tert-butyl group sterically clashes with the binding pocket or that the original side chain was involved in a critical interaction. This "conformational scanning" approach provides a systematic way to probe the bioactive conformation of a peptide and to guide the design of more potent and selective analogues. The data generated from such SAR studies are invaluable for the development of predictive models that can accelerate the drug discovery process.

Exploration in Biochemical Probes and Enzyme Mechanistic Studies

The unique structural and chemical properties of this compound are also being explored in the development of biochemical probes and for studying enzyme mechanisms. For example, its incorporation into a peptide substrate can be used to probe the steric tolerance of an enzyme's active site. By observing how the enzyme processes a substrate containing this bulky, non-natural amino acid, researchers can gain a better understanding of the enzyme's substrate specificity and catalytic mechanism.

Furthermore, this compound can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes for activity-based protein profiling (ABPP). These probes can be used to selectively label and identify active enzymes in complex biological samples, providing a powerful tool for functional proteomics and drug target identification. The conformational constraints imposed by the amino acid can also be exploited to design probes with improved selectivity for specific enzyme subfamilies.

Advanced Analytical Characterization Techniques for 3 Amino 2,4,4 Trimethylpentanoic Acid and Its Derivatives

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are fundamental for separating 3-Amino-2,4,4-trimethylpentanoic acid from impurities and for resolving its various stereoisomers. The choice of method depends on the specific analytical goal, such as assessing bulk purity or determining enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of β-amino acids. nih.gov Due to the lack of a strong chromophore in this compound, derivatization is often required to facilitate detection by UV-Vis spectrophotometry. oup.com Reagents such as ortho-phthalaldehyde can be used to introduce a chromophoric group. nih.gov

Reversed-phase HPLC (RP-HPLC) is particularly effective for separating diastereomers. nih.gov The subtle differences in the three-dimensional structure of diastereomers lead to differential interactions with the stationary phase, allowing for their resolution. nih.gov The separation can be optimized by modifying parameters such as the mobile phase composition, temperature, and the type of stationary phase (e.g., C8 or C18). nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C8 or C18 silica-based columns | Provides a non-polar medium for separation based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous buffer (e.g., with 0.1% TFA) and an organic modifier (e.g., acetonitrile (B52724) or methanol) | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |

| Detection | UV-Vis (post-derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | Quantifies the analyte as it elutes. MS detection does not require derivatization. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and can affect resolution. |

| Temperature | Ambient to elevated (e.g., 65°C) | Can improve peak shape and alter selectivity between diastereomers. nih.gov |

Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile compounds. Amino acids, including this compound, are inherently non-volatile due to their polar, zwitterionic nature and will decompose at the high temperatures of the GC injector. thermofisher.com Therefore, derivatization is a mandatory step to increase their volatility. thermofisher.com

Common derivatization strategies involve converting the polar amino and carboxyl groups into less polar, more volatile esters and amides. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used method that replaces active hydrogens with a nonpolar moiety. thermofisher.com Another approach is derivatization with alkyl chloroformates, such as propyl or isobutyl chloroformate, in an aqueous medium. springernature.comnih.gov The resulting volatile derivatives can then be separated on a GC column, often a 5% phenyl methylpolysiloxane stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com

| Derivatization Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivative | Forms highly volatile by-products that do not interfere with analysis. thermofisher.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) derivative | Derivatives are more stable than TMS derivatives, though higher in molecular weight. |

| Alkyl Chloroformates (e.g., Propyl Chloroformate) | N-alkoxycarbonyl alkyl esters | Reaction can be performed directly in aqueous samples and automated. springernature.com |

Determining the enantiomeric purity of this compound is crucial, and this is achieved using chiral chromatography. chromatographytoday.com There are two primary strategies: direct and indirect separation.

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Chirobiotic T), are particularly effective for the direct resolution of underivatized β-amino acids. nih.govsigmaaldrich.com Other CSPs used for amino acid separations include crown ethers and cyclodextrin-based phases. nih.govsigmaaldrich.com

Indirect methods involve pre-column derivatization of the amino acid with a chiral derivatizing agent of high enantiomeric purity. nih.gov This reaction creates a pair of diastereomers, which can then be separated on a standard, achiral HPLC column. nih.govsigmaaldrich.com A common example of such a reagent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (Marfey's reagent). nih.govresearchgate.net

| Method | Principle | Common Stationary/Mobile Phases or Reagents |

|---|---|---|

| Direct Separation | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | CSPs: Teicoplanin (Chirobiotic T), Crown Ether (Crownpak CR(+)), Cyclodextrin-bonded phases. nih.govsigmaaldrich.com |

| Indirect Separation | Formation of diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. | Reagents: Marfey's reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govresearchgate.net |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and mass of this compound, serving as a definitive confirmation of its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework.

In the ¹H NMR spectrum, the large tert-butyl group at the C4 position would appear as a sharp singlet integrating to nine protons. The two methyl groups at the C2 position, being geminal, would each produce a distinct singlet, integrating to three protons each. The proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons, and the methylene protons at C2 would exhibit complex splitting patterns.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbons at C2 and C4, and the various methyl carbons.

| Predicted NMR Data for this compound | |

|---|---|

| ¹H NMR Signal | Expected Chemical Shift (ppm) & Multiplicity |

| -C(CH₃)₃ | ~0.9 - 1.1 (Singlet, 9H) |

| -C(CH₃)₂- | ~1.0 - 1.3 (Two Singlets, 3H each) |

| -CH₂-COOH | ~2.2 - 2.6 (Multiplet/AB quartet, 2H) |

| -CH(NH₂)- | ~3.0 - 3.5 (Multiplet, 1H) |

| ¹³C NMR Signal | |

| -C OOH | ~175 - 180 |

| -C H(NH₂) | ~50 - 60 |

| -C H₂- | ~40 - 50 |

| -C (CH₃)₂- | ~35 - 45 |

| -C (CH₃)₃ | ~30 - 35 |

| -C(C H₃)₂- | ~20 - 30 |

| -C(C H₃)₃ | ~25 - 30 |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₁₇NO₂), the exact molecular weight is 159.1259 g/mol . nih.gov In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 160.13.

Tandem mass spectrometry (MS/MS) or GC/MS analysis induces fragmentation of the ion. Common fragmentation pathways for protonated α-amino acids include the neutral loss of water (H₂O, -18 Da) and ammonia (B1221849) (NH₃, -17 Da), and these pathways are also relevant for β-amino acids. researchgate.net A significant fragment would likely arise from the loss of the carboxylic acid group as COOH (-45 Da) or CO₂ (-44 Da) following rearrangement. The stable tert-butyl cation (m/z 57) is also a probable fragment resulting from cleavage. When analyzing derivatized samples by GC/MS, the fragmentation patterns are characteristic of the specific derivative used, providing further structural confirmation. nist.gov

| Ion/Fragment | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 160.13 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 142.12 | Loss of a water molecule from the carboxylic acid group. |

| [M+H - NH₃]⁺ | 143.11 | Loss of ammonia from the amino group. |

| [C(CH₃)₃]⁺ | 57.07 | tert-Butyl cation fragment. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. okstate.edu By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its chemical bonds. okstate.edu For this compound, FTIR spectroscopy can definitively identify the key functional groups: the amino group (-NH₂), the carboxylic acid group (-COOH), and the trimethylpentyl carbon skeleton.

The FTIR spectrum of an amino acid is characterized by absorption bands corresponding to the various stretching and bending vibrations of its constituent functional groups. researchgate.netlibretexts.org In its solid state (zwitterionic form), the spectrum will show characteristic bands for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. The presence of the bulky and highly branched trimethylpentyl group, specifically the tert-butyl moiety, will also give rise to distinct vibrational modes. upi.edu

The N-H stretching vibrations of the amino group typically appear as a broad band in the region of 3400-3000 cm⁻¹. rsc.org The presence of a primary amine may show two distinct peaks in this region corresponding to symmetric and asymmetric stretching. The C=O stretching vibration of the carboxylic acid group is one of the most characteristic absorptions in an IR spectrum, typically appearing as a strong, sharp peak around 1700-1760 cm⁻¹. researchgate.net However, in the zwitterionic form, this is replaced by the asymmetric and symmetric stretching of the carboxylate group, which are observed at approximately 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. rsc.org

The hydrocarbon framework of this compound will be evident from C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the methyl and methylene groups are typically observed in the 2960-2850 cm⁻¹ region. researchgate.net The presence of the gem-dimethyl group on the fourth carbon and the methyl group on the second carbon will contribute to these signals. The characteristic bending vibrations for the tert-butyl group are expected around 1395-1365 cm⁻¹. upi.edu

A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Amino group (-NH₂) | 3400 - 3250 |

| C-H Asymmetric & Symmetric Stretch | Alkyl groups (-CH₃, -CH₂) | 2960 - 2850 |

| C=O Stretch | Carboxylic acid (-COOH) | 1760 - 1700 |

| N-H Bend (Scissoring) | Amino group (-NH₂) | 1650 - 1580 |

| C-H Asymmetric & Symmetric Bend | Methyl groups (-CH₃) | 1470 - 1430 & 1380 - 1370 |

| C-H Bend (Scissoring) | Methylene group (-CH₂) | ~1465 |

| C-H Bend (Umbrella) - tert-butyl group | Trimethylpentyl | 1395 & 1365 |

| C-N Stretch | Amino group (-NH₂) | 1250 - 1020 |

| O-H Bend (in-plane) | Carboxylic acid (-COOH) | 1440 - 1395 |

| C-O Stretch | Carboxylic acid (-COOH) | 1320 - 1210 |

| O-H Bend (out-of-plane) | Carboxylic acid (-COOH) | ~920 |

Advanced Methods for Chiral Purity Determination

The determination of chiral purity, or enantiomeric excess, is a critical aspect of the analysis of chiral molecules like this compound. wikipedia.org Advanced analytical techniques are employed to separate and quantify the individual enantiomers of a chiral compound. skpharmteco.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining chiral purity. skpharmteco.com

Chiral HPLC is a widely used technique that employs a chiral stationary phase (CSP) to achieve enantiomeric separation. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.gov For β-amino acids and their derivatives, various types of CSPs have been shown to be effective, including those based on cyclodextrins, macrocyclic antibiotics (like vancomycin), and P-CAP. tandfonline.com Another HPLC-based approach involves the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral column. nih.gov

For compounds that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) is a powerful tool. uni-giessen.de This method typically involves the use of a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, within the GC column. Prior to analysis, the amino acid is usually derivatized to increase its volatility and improve chromatographic performance. Common derivatization agents include those that form N-trifluoroacetyl-O-methyl esters. nih.gov

In addition to chromatographic methods, Capillary Electrophoresis (CE) with chiral selectors has emerged as a high-efficiency separation technique for enantiomers. nih.govmdpi.com Chiral selectors, such as cyclodextrins, are added to the background electrolyte, and the differential interaction of the enantiomers with the selector leads to different electrophoretic mobilities and, consequently, separation. mdpi.com

Mass spectrometry (MS) can also be employed for the determination of enantiomeric excess, often in conjunction with a separation technique like GC or HPLC. ucdavis.edunih.gov Furthermore, methods based on the formation of diastereomeric complexes in the gas phase within the mass spectrometer have been developed. ucdavis.edu

A summary of advanced methods for chiral purity determination applicable to this compound is provided in the table below.

| Method | Principle | Chiral Selector/Derivatizing Agent Examples | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA). nih.gov | CSPs: Cyclodextrins, Vancomycin, CHIROBIOTIC, P-CAP. CMPAs: Trimethyl-β-cyclodextrin. mdpi.com | Wide applicability, direct separation without derivatization in many cases, well-established methods. skpharmteco.com |

| Gas Chromatography (GC) | Separation of volatile enantiomers (or their derivatives) on a Chiral Stationary Phase (CSP). uni-giessen.de | CSPs: Chirasil-Val. uni-giessen.deDerivatization: N-trifluoroacetyl-O-methyl esters. nih.gov | High resolution and sensitivity, suitable for volatile compounds. nih.gov |

| Capillary Electrophoresis (CE) | Differential electrophoretic mobility of enantiomers in the presence of a chiral selector in the electrolyte. nih.gov | Cyclodextrins (e.g., trimethyl-β-cyclodextrin), L-4-hydroxyproline Cu(II) complexes. nih.govmdpi.com | High separation efficiency, small sample volume requirements, rapid analysis times. jiangnan.edu.cn |

| Mass Spectrometry (MS) based methods | Quantification of enantiomers after separation (e.g., GC-MS, LC-MS) or through gas-phase ion/molecule reactions. ucdavis.edu | Separation-coupled: Any suitable chiral separation method. nih.govDirect: β-cyclodextrin. ucdavis.edu | High sensitivity and selectivity, provides structural information. ucdavis.edu |

Computational and Theoretical Studies on 3 Amino 2,4,4 Trimethylpentanoic Acid

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 3-Amino-2,4,4-trimethylpentanoic acid would begin with the construction of its three-dimensional structure. Due to the presence of two chiral centers at the C2 and C3 positions, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers would be built and subjected to a thorough conformational search to identify low-energy structures.

The conformational landscape of a molecule describes the complete set of its possible three-dimensional arrangements and their corresponding potential energies. For a flexible molecule like this compound, this landscape can be complex. The primary degrees of freedom are the rotations around its single bonds. A systematic or stochastic search of the conformational space would be performed to identify all energetically favorable conformers.

Table 1: Key Torsional Angles in this compound

| Dihedral Angle | Description |

| O=C-C2-C3 | Defines the orientation of the carboxyl group relative to the carbon backbone. |

| C-C2-C3-N | Describes the relative positions of the methyl and amino groups. |

| C2-C3-C4-C(CH₃)₃ | Governs the orientation of the bulky tert-butyl group. |

The energy of each conformation would be calculated using molecular mechanics force fields such as AMBER or CHARMM. These force fields provide a computationally efficient way to estimate the potential energy of a molecule as a function of its atomic coordinates. The resulting low-energy conformers would represent the most likely shapes the molecule adopts.

Quantum Chemical Calculations for Electronic Properties and Reactivity

To gain a more accurate understanding of the electronic properties and reactivity of this compound, quantum chemical calculations would be employed. These methods solve the Schrödinger equation for the molecule, providing a detailed description of its electronic structure. Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*) is a common and effective method for such calculations.

These calculations would yield a variety of important electronic properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the surface of the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.

In Silico Prediction of Stereoselectivity in Synthetic Transformations

Computational methods can be invaluable for predicting the stereochemical outcome of chemical reactions. For the synthesis of a specific stereoisomer of this compound, quantum chemical calculations could be used to model the transition states of the key bond-forming steps.

By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in an asymmetric synthesis, the interaction of the substrate with a chiral catalyst would be modeled. The transition state leading to the desired product should be lower in energy than the transition state leading to the undesired stereoisomer. This energy difference can be used to predict the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction.

Table 2: Hypothetical Energy Data for Stereoselective Synthesis

| Transition State | Relative Energy (kcal/mol) | Predicted Product |

| TS-(2R,3R) | 0.0 | (2R,3R)-isomer |

| TS-(2S,3S) | 2.5 | (2S,3S)-isomer |

| TS-(2R,3S) | 1.8 | (2R,3S)-isomer |

| TS-(2S,3R) | 3.1 | (2S,3R)-isomer |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations for Conformational Behavior

While molecular modeling and quantum chemistry provide static pictures of the molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. An MD simulation would solve Newton's equations of motion for all the atoms in the system, providing a trajectory that describes how the molecule's conformation changes.

To perform a realistic simulation, the this compound molecule would be placed in a box of solvent molecules, typically water, to mimic its behavior in solution. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe relevant conformational transitions.

Analysis of the MD trajectory would provide insights into:

Conformational Flexibility: How readily the molecule transitions between different low-energy conformations.

Hydrogen Bonding: The formation and breaking of intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's structure and properties.

Solvation Effects: How the surrounding solvent molecules interact with and influence the conformation of the amino acid.

These simulations are computationally intensive but offer a powerful tool for understanding the dynamic nature of molecules like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.